molecular formula C26H14Cl2N4O4 B14199253 1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione CAS No. 920009-25-2

1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione

Cat. No.: B14199253
CAS No.: 920009-25-2
M. Wt: 517.3 g/mol
InChI Key: OXQYAXFZOZGELY-UHFFFAOYSA-N
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Description

1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a central anthracene-9,10-dione core with two hydrazinyl groups attached to it, each linked to a 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves a multi-step process One common method starts with the preparation of the anthracene-9,10-dione core, which is then functionalized with hydrazinyl groupsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene-9,10-dione compounds .

Scientific Research Applications

1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can form reactive oxygen species (ROS) that cause oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione
  • 1,5-Bis[2-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione

Uniqueness

1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is unique due to the specific positioning of the chloro groups and the oxocyclohexa-2,4-dien-1-ylidene moieties.

Properties

CAS No.

920009-25-2

Molecular Formula

C26H14Cl2N4O4

Molecular Weight

517.3 g/mol

IUPAC Name

1,5-bis[(5-chloro-2-hydroxyphenyl)diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C26H14Cl2N4O4/c27-13-7-9-21(33)19(11-13)31-29-17-5-1-3-15-23(17)26(36)16-4-2-6-18(24(16)25(15)35)30-32-20-12-14(28)8-10-22(20)34/h1-12,33-34H

InChI Key

OXQYAXFZOZGELY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=NC3=C(C=CC(=C3)Cl)O)C(=O)C4=C(C2=O)C(=CC=C4)N=NC5=C(C=CC(=C5)Cl)O

Origin of Product

United States

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